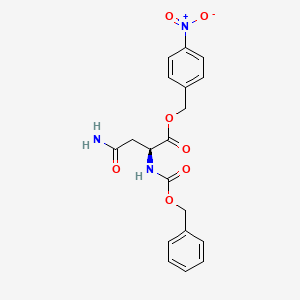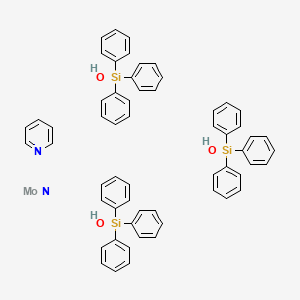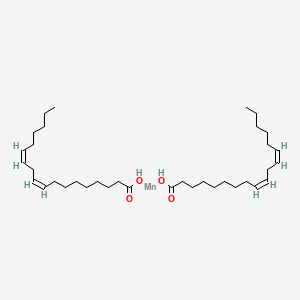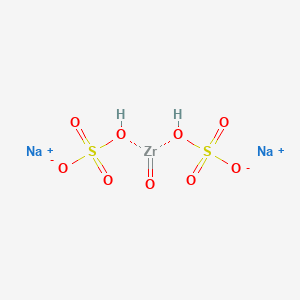
Chlorobis(ethylen)iridium(I)-Dimer
Übersicht
Beschreibung
Chlorobis(ethylene)iridium(I) Dimer is a chemical compound that contains iridium, chlorine, and ethylene. It is a dimeric complex that consists of two iridium atoms linked by two bridging chlorine atoms and coordinated to two ethylene ligands . It is commonly used as a catalyst in organic synthesis, particularly in the hydrogenation of unsaturated organic compounds .
Synthesis Analysis
The synthesis of Chlorobis(ethylene)iridium(I) Dimer involves the use of an iridium complex with a hydrocarbon-based ligand. The reaction vessel is opened periodically to vent excess ethylene pressure. The solvent is then reduced, and ethylene is bubbled through for 5 minutes .Molecular Structure Analysis
The molecule consists of two bridging chloride ligands and four ethylene ligands . The molecular formula is C8H16Cl2Ir2 and the molecular weight is 567.55 .Chemical Reactions Analysis
Chlorobis(ethylene)iridium(I) Dimer is used as a catalyst in various reactions. It is involved in C-H Activation, C-X (Non-Halogen) Bond Formation, and C-H Bond Activation Reaction .Physical And Chemical Properties Analysis
Chlorobis(ethylene)iridium(I) Dimer is a solid at 20 degrees Celsius. It should be stored under inert gas at a temperature below 0°C. It is sensitive to air and heat .Wissenschaftliche Forschungsanwendungen
Katalyse in der organischen Synthese
Chlorobis(ethylen)iridium(I)-Dimer wird häufig als Katalysator in der organischen Synthese eingesetzt. Besonders effektiv ist es bei der Hydrierung ungesättigter organischer Verbindungen, wo es die Addition von Wasserstoff an Doppel- oder Dreifachbindungen innerhalb der organischen Moleküle erleichtert, wodurch diese in gesättigte Verbindungen umgewandelt werden .
Asymmetrische 1,4-Addition
Diese Verbindung dient als Vorstufe zu Rhodium(I)-Norbornadien-Katalysatoren, die in asymmetrischen 1,4-Additionsreaktionen verwendet werden. Diese Reaktionen sind entscheidend für die Erzeugung chiraler Zentren in Molekülen, was für die Herstellung enantiomerenreiner Pharmazeutika wichtig ist .
C-H-Bindungsaktivierung
Das Dimer ist auch an C-H-Bindungsaktivierungsprozessen beteiligt. Diese Anwendung ist im Bereich der Katalyse von Bedeutung, da sie die direkte Funktionalisierung von Kohlenwasserstoffen ermöglicht, die typischerweise unreaktiv sind, wodurch neue Wege für die chemische Synthese eröffnet werden .
Dimerisierung von Ethylen
Eine weitere bemerkenswerte Anwendung ist seine Rolle bei der Katalyse der Dimerisierung von Ethylen zur Produktion von 1-Buten. Diese Reaktion ist ein wesentlicher Schritt bei der Herstellung von linearen Alpha-Olefinen, die wichtige Zwischenprodukte bei der Herstellung von Detergenzien, Schmiermitteln und Polyethylen sind .
Carboxylierung von Arenen
this compound wird bei der Carboxylierung von Arenen über C-H-Bindungsaktivierung eingesetzt. Dieser Prozess ist wichtig für die Einführung von Carboxylgruppen in aromatische Verbindungen, die in verschiedenen chemischen Umwandlungen weiter verwendet werden können .
Synthese von enantiomerenangereicherten Gem-Diaryl-Sulfonaten
Die Verbindung ist entscheidend bei der Synthese von enantiomerenangereicherten Gem-Diaryl-Sulfonaten durch asymmetrische 1,4-Addition von Arylboronsäuren an α,β-ungesättigte Sulfonylverbindungen. Diese Sulfonate sind wertvolle Zwischenprodukte in der organischen Synthese und pharmazeutischen Forschung .
Safety and Hazards
Chlorobis(ethylene)iridium(I) Dimer can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
ethene;iridium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H4.2ClH.2Ir/c4*1-2;;;;/h4*1-2H2;2*1H;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGDBTYHWLDKQG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.C=C.C=C.C=C.[Cl-].[Cl-].[Ir].[Ir] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2Ir2-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39722-81-1 | |
| Record name | Chlorobis(ethylene)iridium(I) Dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



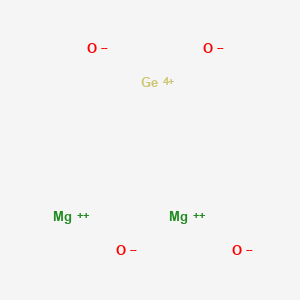

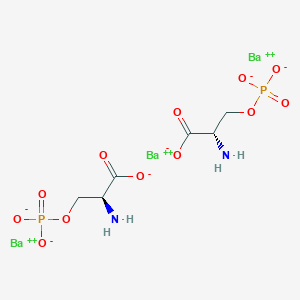
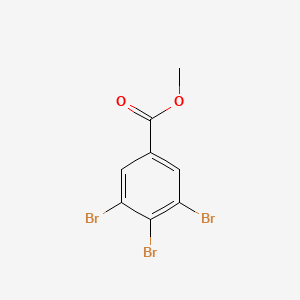
![L-Aspartic acid,[2,3-3H]](/img/structure/B1516182.png)
